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Isotopic Purity and Labeling of Fmoc-Phe-OHd5: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of Fmoc-L-Phenylalanine-d5 (**Fmoc-Phe-OH-d5**). This deuterated amino acid is a critical tool in various scientific disciplines, including drug development, proteomics, and metabolic research. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies relies on a thorough understanding of its isotopic enrichment and chemical purity.

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of **Fmoc-Phe-OH-d5** are paramount for its effective use. Below is a summary of typical specifications for commercially available deuterated phenylalanine and its Fmoc-protected form. It is important to note that lot-specific values should always be obtained from the supplier's certificate of analysis.

Table 1: Typical Isotopic and Chemical Purity of Deuterated L-Phenylalanine

Parameter	Specification	Method
Isotopic Enrichment (d5)	≥ 98 atom % D	Mass Spectrometry, NMR Spectroscopy
Chemical Purity	≥ 98%	HPLC



Table 2: Example Certificate of Analysis Data for DL-Phenylalanine-d5

Parameter	Specification	Result	Method
Isotopic Enrichment		99.9%	Mass Spectrometry
Chemical Purity		99.95%	HPLC

Source: Certificate of

Analysis for DL-

Phenylalanine-d5.[1]

Experimental Protocols Synthesis of Fmoc-L-Phenylalanine-d5

This protocol describes the N-protection of L-Phenylalanine-d5 with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

- L-Phenylalanine-d5
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium bicarbonate (NaHCO3) or an organic base like pyridine
- Dioxane and water, or an anhydrous solvent like dichloromethane (DCM)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)

Procedure:

- Dissolve L-Phenylalanine-d5 in a mixture of 10% aqueous sodium bicarbonate and dioxane.
- · Cool the solution in an ice bath.
- Add a solution of Fmoc-Cl in dioxane dropwise to the stirred amino acid solution.



- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
- Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-L-Phenylalanine-d5.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Fmoc-L-Phenylalanine-d5.[2][3][4]

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the general procedure for determining the isotopic enrichment of **Fmoc-Phe-OH-d5** using high-resolution mass spectrometry (HR-MS).

Materials:

- Fmoc-L-Phenylalanine-d5 sample
- High-resolution mass spectrometer (e.g., Orbitrap, TOF)
- Suitable solvent for sample dissolution (e.g., acetonitrile/water with formic acid)

Procedure:

- Sample Preparation: Prepare a dilute solution of the **Fmoc-Phe-OH-d5** in a suitable solvent.
- Mass Spectrometry Analysis: Infuse the sample directly or inject it into an LC-MS system.
 Acquire full scan mass spectra in the appropriate mass range to observe the molecular ion of Fmoc-Phe-OH-d5.
- Data Analysis:
 - Identify the isotopic cluster for the molecular ion of Fmoc-Phe-OH-d5.
 - The most abundant peak will correspond to the d5 species.



- Measure the intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 isotopic variants.
- Calculate the isotopic enrichment by determining the relative abundance of the d5 species compared to the sum of all isotopic species.[5]

Incorporation of Fmoc-Phe-OH-d5 into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-L-Phe-OH-d5 into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acid-loaded resin
- 20% piperidine in dimethylformamide (DMF)
- Fmoc-L-Phenylalanine-d5
- Coupling reagent (e.g., HCTU)
- Base (e.g., N,N-diisopropylethylamine DIPEA or collidine)
- DMF
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Phe-OH-d5, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for a few minutes.



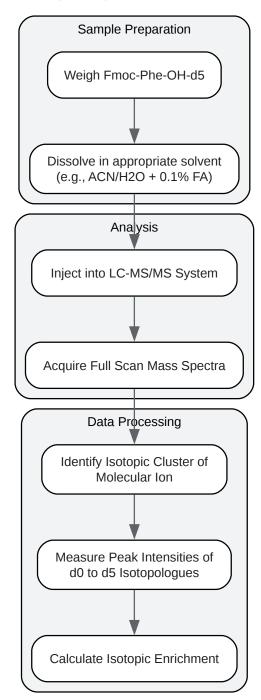
- Coupling: Add the activated Fmoc-L-Phe-OH-d5 solution to the resin. Agitate the mixture for a specified time (e.g., 1-2 hours) to ensure complete coupling.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

Experimental Workflow for Isotopic Purity Determination



Workflow for Isotopic Purity Determination of Fmoc-Phe-OH-d5

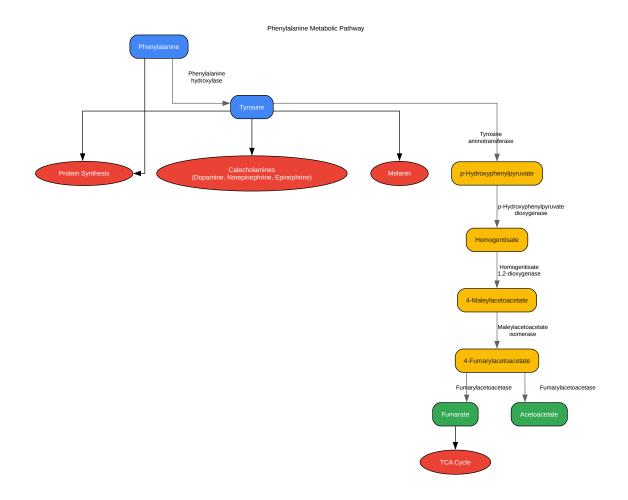


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Caption: Workflow for Isotopic Purity Determination of **Fmoc-Phe-OH-d5**.



Phenylalanine Metabolism Signaling Pathway

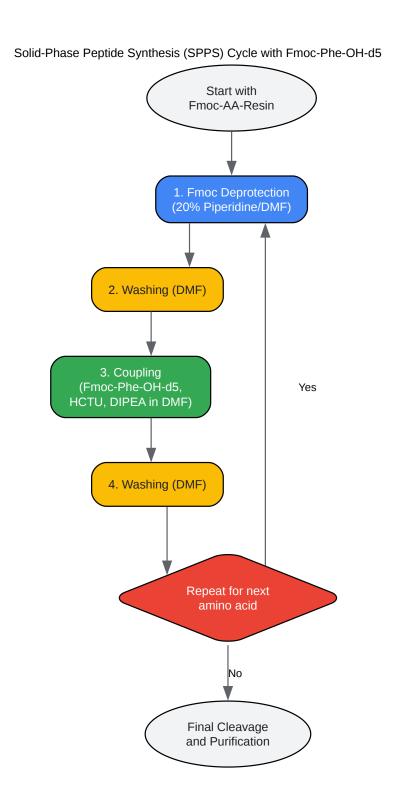


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Caption: Phenylalanine Metabolic Pathway.[7][8][9][10]

Solid-Phase Peptide Synthesis Cycle





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